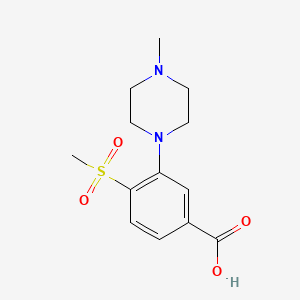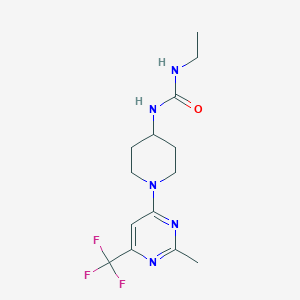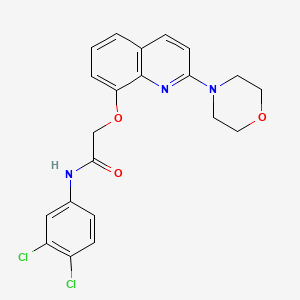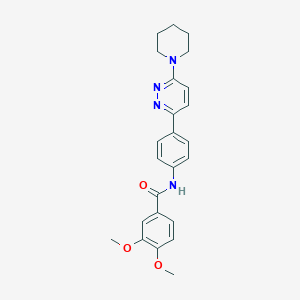![molecular formula C24H24F2N4O2 B2726124 2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-fluoro-4-methylphenyl)acetamide CAS No. 1286711-57-6](/img/structure/B2726124.png)
2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-fluoro-4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups, including an acetamide group, a pyrido[4,3-d]pyrimidinone group, and fluorophenyl groups. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyrido[4,3-d]pyrimidinone core, followed by the introduction of the fluorophenyl and ethyl groups . The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a pyrido[4,3-d]pyrimidinone ring system, which is a bicyclic structure consisting of a pyridine ring fused with a pyrimidinone ring . This core is substituted with various groups, including an ethyl group, a fluorophenyl group, and an acetamide group .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on its functional groups. For instance, the acetamide group could undergo hydrolysis to yield an amine and a carboxylic acid . The fluorophenyl groups might undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of fluorine atoms could increase its lipophilicity and potentially its membrane permeability .Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activities
Research has demonstrated the synthesis of compounds containing pyrimidine derivatives and their evaluation for antitumor activities. For example, compounds synthesized from L-tyrosine methyl ester and D-tyrosine ethyl ester, with structures characterized by NMR, IR, MS, and other methods, have shown selective anti-tumor activities, indicating the potential of pyrimidine derivatives in cancer treatment (Xiong Jing, 2011).
Radioligand Imaging
Radiosynthesis of pyrazolo[1,5-a]pyrimidineacetamides, including compounds designed with a fluorine atom allowing labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET), highlights the application of such compounds in medical imaging. This research supports the use of pyrimidine derivatives for imaging translocator proteins (18 kDa) with PET, aiding in the diagnosis and study of diseases (F. Dollé et al., 2008).
Antimicrobial and Herbicidal Activities
The synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings has shown good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid. This suggests potential applications in developing new antimicrobial agents (A. Hossan et al., 2012). Additionally, novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamides have been investigated for their herbicidal activities, showing efficacy against dicotyledonous weeds (Daoxin Wu et al., 2011).
Antifungal and Antibacterial Analysis
Compounds with pyrimidine derivatives have been evaluated for their antifungal and antibacterial activity, demonstrating the potential for treating infections. For example, chromone-pyrimidine coupled derivatives were found to exhibit significant antimicrobial activity, highlighting the broad applicability of pyrimidine-based compounds in developing new antimicrobial drugs (S. Tiwari et al., 2018).
Drug Design and Molecular Docking
Pyrimidine derivatives have also been used in drug design and molecular docking studies, particularly in exploring novel anti COVID-19 molecules. A detailed quantum chemical insight into the structure and interactions of such compounds has aided in understanding their antiviral potency, demonstrating the critical role of pyrimidine derivatives in the design and development of new therapeutic agents (S. Mary et al., 2020).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl]-N-(2-fluoro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F2N4O2/c1-3-29-11-10-20-18(13-29)24(32)30(23(28-20)16-5-7-17(25)8-6-16)14-22(31)27-21-9-4-15(2)12-19(21)26/h4-9,12H,3,10-11,13-14H2,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSARSVXDLOXWFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)C(=O)N(C(=N2)C3=CC=C(C=C3)F)CC(=O)NC4=C(C=C(C=C4)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2726045.png)
![(2-aminoethyl)({[3-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl})amine dihydrochloride](/img/structure/B2726046.png)

![1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B2726048.png)
![2-chloro-N-[4-(phenylamino)phenyl]-N-(propan-2-yl)acetamide](/img/structure/B2726050.png)

![{6-Fluoro-4-[4-(2-methylphenyl)piperazin-1-yl]quinolin-3-yl}(piperidin-1-yl)methanone](/img/structure/B2726054.png)
![(3E)-1,1,1-trifluoro-4-[(2-phenoxyphenyl)amino]but-3-en-2-one](/img/structure/B2726056.png)
![2-{[2-(3-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2726058.png)
![3,4-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2726060.png)


